molecular formula C7H3ClINO B6271069 2-chloro-4-iodo-1-isocyanatobenzene CAS No. 1261673-52-2

2-chloro-4-iodo-1-isocyanatobenzene

Cat. No.: B6271069
CAS No.: 1261673-52-2
M. Wt: 279.5
InChI Key:
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Description

2-chloro-4-iodo-1-isocyanatobenzene is a chemical compound belonging to the family of isocyanate derivatives. It is characterized by the presence of chlorine, iodine, and isocyanate functional groups attached to a benzene ring. This compound has a molecular formula of C7H3ClINO and a molecular weight of 279.46 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-4-iodo-1-isocyanatobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 2-chlorobenzoic acid with cyanate esters. The reaction typically proceeds under controlled conditions to ensure the formation of the desired isocyanate derivative .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of specialized equipment to handle the hazardous nature of the reactants and products. The process may include steps such as distillation, purification, and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-iodo-1-isocyanatobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Such as amines and alcohols for addition reactions.

    Catalysts: To facilitate substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reaction with amines can yield urea derivatives, while reaction with alcohols can produce carbamate esters .

Scientific Research Applications

2-chloro-4-iodo-1-isocyanatobenzene has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate in preclinical studies.

    Industry: Utilized in the production of specialty chemicals, such as solvents, coatings, and lubricants.

Mechanism of Action

The mechanism of action of 2-chloro-4-iodo-1-isocyanatobenzene involves its interaction with specific molecular targets and pathways. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential biological activities, such as inhibiting enzyme function or modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chlorophenyl isocyanate: Similar in structure but lacks the iodine atom.

    4-chloroisocyanatobenzene: Similar but with different substitution patterns on the benzene ring

Uniqueness

The combination of these functional groups makes it a versatile compound for various chemical transformations and research applications.

Properties

CAS No.

1261673-52-2

Molecular Formula

C7H3ClINO

Molecular Weight

279.5

Purity

95

Origin of Product

United States

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